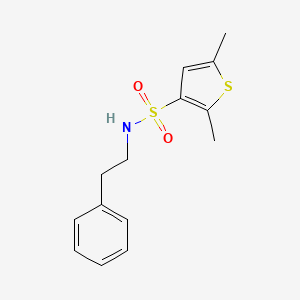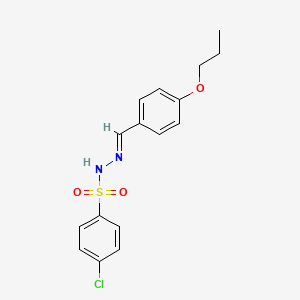![molecular formula C20H14FN3O B5572582 2-{4-[(3-fluorophenyl)amino]-2-quinazolinyl}phenol](/img/structure/B5572582.png)
2-{4-[(3-fluorophenyl)amino]-2-quinazolinyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-{4-[(3-fluorophenyl)amino]-2-quinazolinyl}phenol” is a chemical compound with the empirical formula C20H14FN3O . It has a molecular weight of 331.343 Da . The compound is part of a class of compounds known as alkyl-phenylketones, which are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group .
Molecular Structure Analysis
The molecular structure of “2-{4-[(3-fluorophenyl)amino]-2-quinazolinyl}phenol” can be represented by the SMILES stringFC1=CC=C(NCC2=CC=CC=C2O)C=C1 . This string represents the structure of the molecule in terms of the arrangement of its atoms and the bonds between them.
Applications De Recherche Scientifique
Antibacterial and Antifungal Activities
The emergence of drug-resistant bacterial and fungal strains poses a significant challenge in medicine. Schiff bases, including derivatives of our compound, have shown promise as antimicrobial agents . Notably, several newly synthesized substances exhibited moderate antifungal activity against Candida species. Compound RO4, bearing a 4-methoxyphenyl moiety, demonstrated the highest activity against C. albicans (MIC value of 62.5 µg/mL). To assess toxicity, cell line studies were conducted.
Cytotoxic Effects in Cancer Cells
Compound 3, derived from our target molecule, displayed potent cytotoxic effects against various cancer cell lines:
Other Potential Applications
Beyond antimicrobial and cytotoxic effects, further investigations are warranted to explore additional applications. These may include antiviral, antimalarial, cytostatic, anti-inflammatory, and antipyretic properties . Additionally, molecular docking studies could shed light on the mechanism of action against specific targets.
Mécanisme D'action
Target of Action
It is believed to act by inhibiting the activity of specific enzymes and receptors.
Mode of Action
It is believed to inhibit the activity of specific enzymes and receptors. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules.
Biochemical Pathways
Pharmacokinetics
It is known that the compound has a broad range of activity against different targets.
Result of Action
In vitro studies have shown that it can inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria and viruses. In vivo studies have shown that it can reduce tumor growth and improve survival rates in animal models.
Action Environment
It is known that the compound has a broad range of activity against different targets, making it a potentially useful compound for the development of drugs that target multiple pathways. It also has some limitations, including its relatively low potency compared to other compounds and its potential toxicity at high doses.
Propriétés
IUPAC Name |
2-[4-(3-fluoroanilino)quinazolin-2-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O/c21-13-6-5-7-14(12-13)22-19-15-8-1-3-10-17(15)23-20(24-19)16-9-2-4-11-18(16)25/h1-12,25H,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBZHTSGAUKMLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3O)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{(4Z)-4-[(3-fluorophenyl)imino]-3,4-dihydroquinazolin-2-yl}phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(8-quinolinylmethylene)acetohydrazide](/img/structure/B5572504.png)
![2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylmethyl]-4,5,6,7-tetrahydro-1,3-benzothiazole dihydrochloride](/img/structure/B5572516.png)
![4-{[(3-fluorophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5572524.png)
![6-{[4-anilino-6-(diethylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5572525.png)
![methyl 3-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5572531.png)
![2-(2,4-dichlorophenoxy)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5572536.png)

![methyl 3-{[(4-ethylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5572548.png)

![7-phenyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one](/img/structure/B5572562.png)
![N-(4-tert-butylphenyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5572576.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)butanamide](/img/structure/B5572580.png)

![methyl 2-[(2,6-dichlorobenzoyl)amino]benzoate](/img/structure/B5572607.png)